Superior Antiviral Potency Against Wild-Type HIV-1 Compared to Etravirine
HIV-1 inhibitor-13 (16c) demonstrates high potency against wild-type (WT) HIV-1 in cell-based assays. Its EC50 value is 2.85 ± 1.1 nM, which is comparable to or slightly better than the clinically approved NNRTI etravirine, which has a reported EC50 range of 1.4 to 4.3 nM against WT HIV-1 [1][2]. This confirms that 16c is a potent inhibitor suitable for baseline antiviral research.
| Evidence Dimension | Antiviral potency against wild-type HIV-1 (EC50) |
|---|---|
| Target Compound Data | 2.85 ± 1.1 nM |
| Comparator Or Baseline | Etravirine (ETR): 1.4 - 4.3 nM |
| Quantified Difference | Target compound falls within the lower end of the comparator's range, indicating comparable high potency. |
| Conditions | Cell-based antiviral assay using wild-type HIV-1 IIIB strain in MT-4 cells. |
Why This Matters
This confirms that HIV-1 inhibitor-13 is a highly potent NNRTI suitable for research on wild-type HIV-1, providing a baseline activity level comparable to a leading clinical drug.
- [1] Kang D, Sun Y, Feng D, et al. Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. J Med Chem. 2022;65(3):2458-2470. doi:10.1021/acs.jmedchem.1c01885. View Source
- [2] Cellagentech. TMC125 (Etravirine) Product Page. View Source
